N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide
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Overview
Description
N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research. Its unique structure, which includes a pyrazole ring, a cyclopentyl group, and a tetrahydropyran ring, makes it a subject of interest for chemists and biochemists alike.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide typically involves multiple steps The initial step often includes the formation of the pyrazole ring through a cyclization reactionThe final step involves the coupling of the pyrazole derivative with the tetrahydropyran ring under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used in the industrial synthesis include alkyl halides, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the tetrahydropyran ring using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide
- N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-phenoxyacetamide
- N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)propionamide
Uniqueness
What sets N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c28-23(24(12-14-29-15-13-24)19-6-2-1-3-7-19)25-17-20-16-22(18-10-11-18)27(26-20)21-8-4-5-9-21/h1-3,6-7,16,18,21H,4-5,8-15,17H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZVBXLXBRXTDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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